1-(Benzenesulfonyl)-3-bromo-1H-indazole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromoindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-11-8-4-5-9-12(11)16(15-13)19(17,18)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZFAIBJHYTTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277230 | |
| Record name | 1H-Indazole, 3-bromo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-55-3 | |
| Record name | 1H-Indazole, 3-bromo-1-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-bromo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-bromo-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-1H-indazole, which can be obtained through the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Sulfonylation: The 3-bromo-1H-indazole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, the reaction with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-bromo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases. Its derivatives have shown promising activity as enzyme inhibitors and receptor modulators.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Chemical Biology: It is employed in the design of chemical probes for studying biological processes, such as protein-protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-bromo-1H-indazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting tumor growth. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility: The bromine atom in the target compound facilitates palladium-catalyzed cross-coupling reactions, a feature less pronounced in chloro analogs .
- Pharmacological Potential: While benzimidazoles (e.g., IDO1 inhibitors) show promise in immunotherapy, indazole derivatives with sulfonyl groups remain underexplored. The target compound’s sulfonyl group may enhance binding to hydrophobic enzyme pockets .
- Stability: Alkoxy and amino substituents improve aqueous solubility but may reduce metabolic stability compared to halogenated indazoles .
Biological Activity
1-(Benzenesulfonyl)-3-bromo-1H-indazole is a synthetic compound with significant potential in medicinal chemistry due to its structural properties. This compound, with the molecular formula C13H9BrN2O2S, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonyl group attached to the indazole ring, which is known to enhance its reactivity and biological activity. The presence of bromine at the 3-position is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form hydrogen bonds, while the indazole moiety may engage in π-π stacking interactions with aromatic residues in proteins.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 5 | Cell wall synthesis inhibition |
| Escherichia coli | 10 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 15 | Inhibition of protein synthesis |
These results suggest that the compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast cancer) | 12 | Induction of apoptosis |
| A549 (Lung cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical cancer) | 15 | Inhibition of proliferation |
Case Studies
A notable study published in a peer-reviewed journal highlighted the efficacy of this compound in combination with other chemotherapeutic agents. The study reported enhanced cytotoxic effects when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types.
Q & A
Q. What are the optimal synthetic routes for 1-(Benzenesulfonyl)-3-bromo-1H-indazole?
The synthesis typically involves sulfonylation of 3-bromo-1H-indazole using benzenesulfonyl chloride under basic conditions. Key steps include:
- Substrate Preparation : Start with 3-bromo-1H-indazole and activate the indazole nitrogen via deprotonation using a base like NaH or K₂CO₃ .
- Sulfonylation : React with benzenesulfonyl chloride in anhydrous THF or DMF at 0–25°C for 4–6 hours. Monitor completion via TLC or LC-MS.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of stoichiometry and reaction time .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., benzenesulfonyl and bromine positions). Look for characteristic shifts: indazole protons at δ 7.5–8.5 ppm and sulfonyl-linked aromatic protons at δ 7.3–7.8 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement). Single crystals can be grown via slow evaporation of a dichloromethane/hexane solution. Data collection at low temperature (e.g., 100 K) improves resolution .
Q. What safety precautions are critical when handling this compound?
- Hazard Classification : Classified as harmful if swallowed (H302) with acute oral toxicity (LD₅₀ = 350 mg/kg in rats). Use PPE: nitrile gloves, lab coat, and safety goggles .
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Avoid light exposure to prevent decomposition .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
The 3-bromo group is a prime site for Suzuki or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bromine-selective coupling. Optimize ligand-to-metal ratios to avoid dehalogenation side reactions .
- Solvent System : Employ toluene/water biphasic systems for Suzuki reactions (aryl boronic acid partners) or DMF for aminations. Monitor reaction progress via GC-MS .
- Post-Reaction Analysis : Isolate products via flash chromatography and characterize using 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity .
Q. How can the biological activity of this compound be evaluated in vitro?
- Target Identification : Screen against kinase or protease panels using fluorescence-based assays (e.g., ATP depletion for kinases). Prioritize targets with IC₅₀ < 10 μM .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells. Correlate uptake with cytotoxicity (MTT assays) .
- Mechanistic Studies : Perform RNA-seq or proteomics on treated cells to identify downstream pathways. Validate hits via siRNA knockdown .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism or R. Assess goodness-of-fit via R² and residual plots .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) with Tukey’s HSD for multiple comparisons. Use p < 0.05 as significance threshold .
Q. How should researchers design stability studies under varying pH and temperature?
- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Analyze degradation products via HPLC-UV/HRMS. Identify major pathways (e.g., hydrolysis of sulfonyl group) .
- Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at elevated temperatures (e.g., 50°C, 60°C). Calculate activation energy (Eₐ) from linear regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
